molecular formula C20H19NO3 B1348110 1-N-Fmoc-3-piperidone CAS No. 672310-11-1

1-N-Fmoc-3-piperidone

Cat. No. B1348110
M. Wt: 321.4 g/mol
InChI Key: ZHMRQZFSADRNCI-UHFFFAOYSA-N
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Description

1-N-Fmoc-3-piperidone, also known as N-Fmoc-3-piperidinone, is a derivative of piperidine . It has a molecular formula of C20H19NO3 and a molecular weight of 321.37 . It is used as an intermediate in pharmaceuticals .


Synthesis Analysis

The synthesis of piperidone derivatives, including 1-N-Fmoc-3-piperidone, has been a subject of research due to their unique biochemical properties . A recent study presented an organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . This method enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 1-N-Fmoc-3-piperidone consists of a piperidone ring attached to a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis .


Chemical Reactions Analysis

1-N-Fmoc-3-piperidone is involved in the Fmoc solid phase peptide synthesis, where the Fmoc group is removed in the deprotection step . This deprotection is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .


Physical And Chemical Properties Analysis

1-N-Fmoc-3-piperidone has a molecular weight of 321.4 g/mol . It has a complexity of 469 and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Alzheimer's Disease Therapeutics

A study by Pavadai et al. (2020) focused on developing therapeutics for Alzheimer's disease by synthesizing novel piperidone fused dipeptide derivatives. These compounds exhibited dual action by inhibiting acetylcholinesterase (AChE) and beta-amyloid peptide (Aβ) aggregation, which are significant targets in Alzheimer's disease treatment. The peptides were synthesized using solid-phase peptide synthesis with Fmoc chemistry, demonstrating the utility of "1-N-Fmoc-3-piperidone" in creating potential therapeutic agents for neurodegenerative diseases (Pavadai et al., 2020).

Green Chemistry in Synthesis

The research by Faul et al. (2003) introduced an efficient green chemistry approach for synthesizing N-substituted piperidones, highlighting the environmental benefits of alternative synthesis methods. This approach utilized "1-N-Fmoc-3-piperidone" as a key intermediate, showcasing its importance in the development of eco-friendly synthetic routes for pharmaceuticals and bioactive compounds (Faul et al., 2003).

Material Science and Catalysis

Cheng and Landry (2007) described the use of Fmoc-protected organosilanes, including "1-N-Fmoc-3-piperidone", for functionalizing mesoporous silica materials. This research opens avenues for creating materials with specific functionalities for applications in catalysis and drug delivery. The study highlights the versatility of "1-N-Fmoc-3-piperidone" in material science, particularly in designing mesoporous materials with tailored surface properties (Cheng & Landry, 2007).

Peptide Sequencing and Synthesis

Thakkar et al. (2006) developed an improved method for peptide sequencing from combinatorial libraries using partial Edman degradation and mass spectrometry. "1-N-Fmoc-3-piperidone" played a crucial role as a capping agent in this methodology, illustrating its importance in peptide chemistry for sequencing and synthesis applications. This advancement aids in the rapid identification of biologically active peptides, showcasing the compound's utility in biochemical research (Thakkar, Wavreille, & Pei, 2006).

Antitumor Activity

Sun et al. (2016) synthesized novel N-aroyl-α,β-unsaturated piperidones with potential antitumor activity. These compounds, derived from "1-N-Fmoc-3-piperidone", exhibited potent cytotoxicity against various human neoplastic cell lines. The study not only highlights the compound's relevance in medicinal chemistry but also its potential in developing new anticancer agents (Sun et al., 2016).

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMRQZFSADRNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363794
Record name 1-N-FMOC-3-PIPERIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Fmoc-3-piperidone

CAS RN

672310-11-1
Record name 1-N-FMOC-3-PIPERIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FMOC-3-piperidinone
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